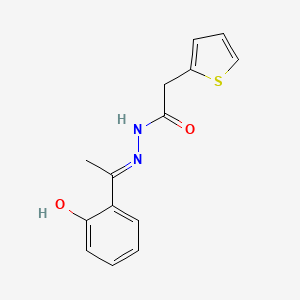
4-((5-(2-Meo-PH)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoic acid ester, and a hydrazonomethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Carbonyl Group: The carbonyl group is introduced via oxidation reactions.
Hydrazonomethylation: The hydrazonomethyl group is added through condensation reactions with hydrazine derivatives.
Esterification: The final step involves the esterification of the benzoic acid with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The hydrazonomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazonomethyl derivatives.
Applications De Recherche Scientifique
4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring and the hydrazonomethyl group are key functional groups that facilitate binding to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (2,4,5-trimethoxybenzylidene)-hydrazide
Uniqueness
The uniqueness of 4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H18N4O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
methyl 4-[(E)-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H18N4O4/c1-27-18-6-4-3-5-15(18)16-11-17(23-22-16)19(25)24-21-12-13-7-9-14(10-8-13)20(26)28-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
Clé InChI |
IUCRZGXQAUDQQC-CIAFOILYSA-N |
SMILES isomérique |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide](/img/structure/B11680418.png)
![N'-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide](/img/structure/B11680420.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11680421.png)

![(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11680433.png)
methanone](/img/structure/B11680440.png)
![4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11680454.png)
![Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680460.png)
![4-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11680464.png)
![ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11680472.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680475.png)
![4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B11680477.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11680484.png)
